N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide
Description
N-([2,3'-Bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide is a synthetic small molecule featuring a 3,4-dichlorobenzamide core linked to a [2,3'-bipyridin]-5-ylmethyl group. The dichlorobenzamide moiety is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition and cytotoxic activity . The bipyridine substituent may enhance binding affinity to biological targets via π-π interactions or metal coordination.
Properties
IUPAC Name |
3,4-dichloro-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O/c19-15-5-4-13(8-16(15)20)18(24)23-10-12-3-6-17(22-9-12)14-2-1-7-21-11-14/h1-9,11H,10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQSZYQGIKZYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide typically involves the coupling of a bipyridine derivative with a dichlorobenzamide precursor. Common synthetic methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative of bipyridine with a halogenated dichlorobenzamide in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses a stannane derivative of bipyridine and a halogenated dichlorobenzamide with a palladium catalyst.
Ullmann Coupling: This method involves the reaction of a halogenated bipyridine with a dichlorobenzamide in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Halogen atoms in the dichlorobenzamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted dichlorobenzamide derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. The dichlorobenzamide group may interact with specific proteins, altering their function and leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Findings and Implications
- The bipyridine group in this compound may further stabilize interactions with EGFR’s ATP-binding pocket .
- Cytotoxicity Trends: Dichlorinated benzamides consistently show higher activity than mono-chloro derivatives, aligning with the enhanced electron-withdrawing effects and improved target affinity .
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure
The compound features a bipyridine moiety linked to a dichlorobenzamide structure. Its chemical formula is , with a molecular weight of 295.14 g/mol. The presence of electron-withdrawing chlorine atoms enhances its interactions with biological targets.
Research indicates that compounds similar to this compound exhibit their biological effects primarily through enzyme inhibition and receptor modulation. Specifically, the dichlorobenzamide moiety is known for its ability to interact with various enzymes involved in microbial resistance and cancer pathways.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties. Its activity against Gram-positive and Gram-negative bacteria has been evaluated:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Escherichia coli | 0.18 ± 0.06 | |
| Staphylococcus aureus | 0.25 ± 0.05 | |
| Candida albicans | 0.30 ± 0.07 |
The compound's efficacy appears to be influenced by the position and nature of substituents on the aromatic rings.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 12.5 | |
| HeLa (Cervical cancer) | 15.0 | |
| A549 (Lung cancer) | 10.0 |
These results suggest that the compound may be a promising candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Bipyridine Ring : The bipyridine moiety enhances binding affinity to biological targets due to its ability to participate in π-stacking interactions.
- Chloro Substituents : The presence of chloro groups at the 3 and 4 positions on the benzene ring significantly increases antimicrobial potency compared to other halogen substitutions.
- Amide Linkage : The amide functional group facilitates hydrogen bonding with active site residues in target enzymes.
Case Studies
Several studies have focused on the development of derivatives based on this compound:
- MurB Inhibitors : Research has indicated that derivatives with similar structures exhibit strong inhibition against MurB enzymes in Mycobacterium tuberculosis, highlighting their potential as anti-tuberculosis agents .
- Antifungal Activity : Compounds with similar structural frameworks have shown promising antifungal activity against various strains, suggesting a broad-spectrum application for derivatives of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
